molecular formula C19H14ClFN2O2 B6547048 N-(2-chlorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946256-46-8

N-(2-chlorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547048
CAS No.: 946256-46-8
M. Wt: 356.8 g/mol
InChI Key: GKPLXLYLPYFCIZ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative characterized by a 2-chlorophenyl group at the N-position and a 3-fluorophenylmethyl substituent at the 1-position of the pyridine ring. Its molecular formula is C₂₀H₁₄ClFN₂O₂ (molecular weight: ~380.8 g/mol).

Properties

IUPAC Name

N-(2-chlorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O2/c20-16-6-1-2-7-17(16)22-19(25)14-8-9-18(24)23(12-14)11-13-4-3-5-15(21)10-13/h1-10,12H,11H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPLXLYLPYFCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-chlorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula: C18H16ClFNO2
  • Molecular Weight: 333.78 g/mol

This structure features a dihydropyridine core, which is significant for its biological activity, particularly in the modulation of various enzyme systems.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes by binding to their active sites. This action blocks substrate access and alters biochemical pathways, potentially leading to therapeutic effects in various diseases.
  • Receptor Interaction: It may interact with various receptors, influencing signaling pathways that are crucial for cellular responses. The precise nature of these interactions is an area of ongoing research.

Antiproliferative Effects

Research indicates that this compound possesses antiproliferative properties against several cancer cell lines. For instance, studies have demonstrated that it can inhibit the growth of breast and colon cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .

Cardiovascular Effects

The compound has also been investigated for its cardiovascular effects. Its ability to modulate calcium channel activity suggests potential applications in treating hypertension and other cardiovascular disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range .
Study 2Enzyme InhibitionShowed that the compound effectively inhibits specific enzymes involved in metabolic pathways, impacting drug metabolism.
Study 3Cardiovascular ResearchFound that it reduces calcium influx in cardiac cells, indicating potential use as an antihypertensive agent.

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies suggest that at therapeutic concentrations, the compound exhibits a favorable safety profile; however, further studies are necessary to fully understand its toxicological impacts on human health .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The target compound belongs to the dihydropyridine-3-carboxamide family. Key analogs include:

a) BI81658 ()
  • Structure: N-(5-chloro-2-cyanophenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide.
  • Key Differences: Substituents: The phenyl ring at the N-position has a 5-chloro-2-cyano group instead of 2-chlorophenyl. Benzyl Group: The 1-position is substituted with 2-chlorophenylmethyl versus 3-fluorophenylmethyl in the target compound.
  • Impact: The electron-withdrawing cyano group may enhance metabolic stability but reduce solubility compared to the fluorine substituent in the target compound .
b) Pyridazinone Analogs ()

Compounds such as 8 (1-benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide) and 9 (1-benzyl-N-(3-(cyclopropylcarbamoyl)-4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide) feature pyridazine or pyridine cores.

  • Key Differences: Pyridazinone vs. Substituents: Cyclopropylcarbamoyl groups at the phenyl ring versus the target compound’s simpler 2-chlorophenyl and 3-fluorophenylmethyl groups.

Substituent Effects on Pharmacological Properties

a) Aromatic Substituents
  • 2-Chlorophenyl vs. 3-Fluorophenylmethyl : The 2-chlorophenyl group at the N-position is a common pharmacophore in antiviral and protease inhibitors (e.g., tradipitant in ), likely contributing to hydrophobic interactions with target proteins . The 3-fluorophenylmethyl group at the 1-position introduces moderate electron-withdrawing effects, which may improve membrane permeability.
  • Positional Isomerism : BI81658’s 2-chlorophenylmethyl substituent (ortho position) versus the target’s 3-fluorophenylmethyl (meta) could influence conformational flexibility and steric hindrance .
b) Functional Groups
  • Cyano (BI81658) vs. Fluorine, while also electron-withdrawing, offers a balance between lipophilicity and solubility .

Structural and Molecular Data Table

Compound Name Core Structure N-Substituent 1-Substituent Molecular Weight (g/mol)
Target Compound Dihydropyridine 2-Chlorophenyl 3-Fluorophenylmethyl ~380.8
BI81658 () Dihydropyridine 5-Chloro-2-cyanophenyl 2-Chlorophenylmethyl 398.24
Compound 8 () Dihydropyridine 3-Cyclopropylcarbamoylphenyl Benzyl Not reported
Tradipitant () Triazole 2-Chlorophenyl 3,5-Bis(trifluoromethyl)phenylmethyl Not reported

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